4-Fluoro-4-(thiophen-2-yl)piperidine
Description
Properties
IUPAC Name |
4-fluoro-4-thiophen-2-ylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12FNS/c10-9(3-5-11-6-4-9)8-2-1-7-12-8/h1-2,7,11H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBQOVNCXMUALP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(C2=CC=CS2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reductive Amination of 4-Hydroxy-4-(thiophen-2-yl)piperidine
One of the primary methods for preparing 4-Fluoro-4-(thiophen-2-yl)piperidine involves a reductive amination process starting from 4-hydroxy-4-(thiophen-2-yl)piperidine. This method includes the following key steps:
- Starting materials: 4-hydroxy-4-(thiophen-2-yl)piperidine and a substituted butyraldehyde.
- Reagents: Sodium cyanoborohydride as the reducing agent and acetic acid as a catalyst.
- Solvent: Methanol.
- Reaction conditions: The aldehyde and piperidine derivative are mixed in methanol with acetic acid at ambient temperature, followed by the addition of sodium cyanoborohydride and stirring for approximately 3 hours at room temperature.
- Workup: The reaction mixture is poured into aqueous sodium bicarbonate solution and extracted with methylene chloride. The organic layers are combined, washed, dried, and evaporated.
- Purification: The crude product is purified by column chromatography on silica gel using ethyl acetate/hexane mixtures, followed by crystallization from ether/hexane.
- Yield and characterization: The process yields the desired 4-substituted piperidine with melting points reported around 82-85 °C for the free base and 106-108 °C for the hydrochloride salt.
This method is notable for its mild conditions and relatively straightforward purification steps, making it suitable for synthesizing 4-substituted piperidines with thiophene substituents.
Oxidative Cleavage and Fluorination Steps
In the preparation sequence, oxidative cleavage using osmium tetroxide and sodium periodate is employed to manipulate intermediates:
- Oxidative cleavage: The intermediate is treated with a catalytic amount of osmium tetroxide (4% aqueous solution) followed by portionwise addition of sodium periodate at ambient temperature for 1 hour.
- Extraction and purification: After reaction completion, the mixture is extracted with ethyl acetate and washed with brine, dried over magnesium sulfate, and filtered. The filtrate is evaporated under reduced pressure.
- Purpose: This step is used to modify the piperidine ring or side chains to facilitate subsequent fluorination or functional group transformations.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-4-(thiophen-2-yl)piperidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced to remove the fluorine atom or to modify the thiophene ring using reducing agents like lithium aluminum hydride (LAH).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-CPBA
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: De-fluorinated products, modified thiophene derivatives
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-4-(thiophen-2-yl)piperidine is being investigated for its potential as a bioactive molecule with various pharmacological properties:
- Anticancer Activity: Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer pathways, potentially leading to therapeutic effects .
- Antimicrobial Properties: Its efficacy against various bacterial strains has been explored, indicating potential use in treating infections .
- CNS Disorders Treatment: Compounds similar to this compound have shown promise in targeting serotonin receptors, making them candidates for treating anxiety, depression, and other central nervous system disorders .
Material Science
In addition to medicinal applications, this compound serves as a building block in the synthesis of advanced materials:
- Organic Semiconductors: The electronic properties imparted by the thiophene ring make it suitable for use in organic electronics, including organic light-emitting diodes (OLEDs) .
- Catalysis: It has been utilized in developing new catalysts due to its unique structural features that enhance reactivity and selectivity in chemical reactions.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-Fluoro-4-(thiophen-2-yl)piperidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the thiophene ring can contribute to its electronic properties and overall bioactivity.
Comparison with Similar Compounds
Key structural features :
- The fluorine atom induces a strong dipole moment, enhancing polarity.
- The thiophene ring provides conjugation and planar geometry, facilitating interactions with aromatic residues in biological targets.
Comparison with Similar Compounds
Pharmacological Activity
*Inferred from structural analogs; direct data unavailable.
- BTCP Analogs: These compounds exhibit antiparasitic activity through trypanothione reductase inhibition.
- Benzothiophene Acrylonitriles: These derivatives show potent anticancer activity, with GI₅₀ values <10 nM.
- 4-(4-Fluorophenyl)piperidine : A simpler analog lacking the thiophene group, primarily used as a synthetic intermediate. Its absence of thiophene reduces π-stacking capability, limiting target engagement .
Physicochemical Properties
| Property | This compound | 4-(4-Fluorophenyl)piperidine | BTCP Analogs |
|---|---|---|---|
| Molecular Weight | ~225 g/mol | ~195 g/mol | ~350–400 g/mol |
| LogP | ~2.1 (predicted) | ~1.8 | ~3.5–4.0 |
| Electron-Withdrawing Groups | F, thiophene | F | F, sulfonyl, benzo[b]thiophene |
| Synthetic Complexity | Moderate (cross-coupling required) | Low | High |
- Synthetic Challenges : BTCP analogs require multi-step coupling and purification, whereas the target compound’s synthesis is less laborious .
Theoretical and Spectroscopic Insights
- DFT Studies: Thiophene-containing compounds (e.g., quinoxaline derivatives) show extended conjugation and red-shifted UV-Vis absorption, suggesting similar electronic properties in the target compound .
- NMR Data : Fluorine atoms in piperidine derivatives produce distinct ¹⁹F NMR shifts (δ ~ -120 to -150 ppm), while thiophene protons resonate at δ 6.5–7.5 ppm in ¹H NMR .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
